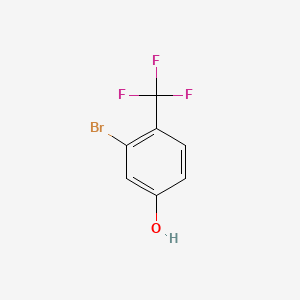

3-溴-4-(三氟甲基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-4-(trifluoromethyl)phenol belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to 3-Bromo-4-(trifluoromethyl)phenol, has been extensively studied . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(trifluoromethyl)phenol can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

3-Bromo-4-(trifluoromethyl)phenol has a molecular weight of 241.01 . It has a boiling point of 237.9±35.0 °C and a density of 1.752±0.06 g/cm3 . It is soluble in methanol .科学研究应用

Organic Synthesis

3-Bromo-4-(trifluoromethyl)phenol is a valuable intermediate in organic synthesis. Its bromine atom can be substituted with other groups, making it a versatile building block for constructing more complex molecules. For instance, it can undergo palladium-catalyzed coupling reactions to create biaryl structures, which are common in pharmaceuticals .

Pharmaceutical Applications

The trifluoromethyl group in this compound is particularly significant in pharmaceuticals, as it can improve the biological activity and metabolic stability of drugs. This phenol derivative can be used to synthesize various pharmacophores, which are parts of a molecule responsible for its biological action. It has been implicated in the synthesis pathways of several FDA-approved drugs .

Pesticide Development

In the field of agrochemicals, the trifluoromethyl group is known to enhance the pesticidal properties of compounds. 3-Bromo-4-(trifluoromethyl)phenol can serve as a precursor for the synthesis of pesticides, contributing to the development of new formulations that are more effective and environmentally friendly .

Material Science

This compound’s derivatives have potential applications in material science, particularly in the development of polymers and coatings. The presence of the trifluoromethyl group can impart properties like increased thermal stability and resistance to degradation, which are desirable in materials used in harsh environments .

Analytical Chemistry

In analytical chemistry, 3-Bromo-4-(trifluoromethyl)phenol can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined structure and properties allow for accurate calibration and method development in the analysis of complex mixtures .

Chemical Education

This compound is also used in educational settings to teach advanced organic chemistry concepts. It can be used in laboratory experiments to demonstrate reactions like bromination and to explore the effects of substituents on chemical reactivity and product formation .

安全和危害

未来方向

作用机制

Target of Action

3-Bromo-4-(trifluoromethyl)phenol is a chemical compound that has been used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling . In this process, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .

Pharmacokinetics

It is soluble in methanol , which suggests that it may have good bioavailability.

Result of Action

The result of the action of 3-Bromo-4-(trifluoromethyl)phenol is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of 3-Bromo-4-(trifluoromethyl)phenol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions and the presence of other functional groups in the reaction environment can influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

3-bromo-4-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJMFYOMJODKJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00741486 |

Source

|

| Record name | 3-Bromo-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214385-56-4 |

Source

|

| Record name | 3-Bromo-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Azabicyclo[3.2.1]octan-2-one,6-ethyl-8-methyl-,(1R,5R,6R)-rel-(9CI)](/img/no-structure.png)

![2-N,N'-bis(tert-Butoxycarbonyl)amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B595572.png)

![5-Chloro-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B595574.png)

![5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B595581.png)